molecular formula C7H3ClN2O2S B145300 4-Chloro-3-nitrophenyl isothiocyanate CAS No. 127142-66-9

4-Chloro-3-nitrophenyl isothiocyanate

Cat. No.: B145300
CAS No.: 127142-66-9
M. Wt: 214.63 g/mol
InChI Key: ZXGZBHIDSJXKLE-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrophenyl isothiocyanate is an organic compound with the molecular formula C7H3ClN2O2S and a molecular weight of 214.629 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and an isothiocyanate group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

4-Chloro-3-nitrophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-nitroaniline with thiophosgene. This reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane . Another method involves the reaction of 4-chloro-3-nitroaniline with carbon disulfide and an oxidizing agent . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

4-Chloro-3-nitrophenyl isothiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, reducing agents like hydrogen gas with a catalyst, and bases such as triethylamine. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds . This reactivity is utilized in various biochemical assays and the development of enzyme inhibitors.

Properties

IUPAC Name

1-chloro-4-isothiocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGZBHIDSJXKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155440
Record name 4-Chloro-3-nitrophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127142-66-9
Record name 1-Chloro-4-isothiocyanato-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127142-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-nitrophenyl isothiocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-nitrophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 127142-66-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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